H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2
Overview
Description
The compound H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 is a peptide composed of ten amino acids: glycine, proline, arginine, proline, proline, glutamic acid, arginine, histidine, glutamine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 can undergo various chemical reactions, including:
Oxidation: This can occur at specific amino acids like methionine or cysteine, though neither is present in this peptide.
Reduction: Disulfide bonds, if present, can be reduced, but this peptide does not contain cysteine residues.
Substitution: Amino acids within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation might result in the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids were present.
Scientific Research Applications
Peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.
Medicine: Potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, and in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity, block receptor binding, or mimic natural ligands to activate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-OH: Similar sequence but with a free carboxyl group at the C-terminus instead of an amide.
H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ala-NH2: Similar sequence but with alanine replacing serine.
H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-OMe: Similar sequence but with a methyl ester at the C-terminus.
Uniqueness
The uniqueness of H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 lies in its specific sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar peptides.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNWCQBOLBZSM-WJKAUMHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78N20O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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